molecular formula C10H11ClN4O2 B2869705 9-Boc-6-chloro-9H-purine CAS No. 851165-38-3

9-Boc-6-chloro-9H-purine

Cat. No. B2869705
CAS RN: 851165-38-3
M. Wt: 254.67
InChI Key: MYJWAZOEDABXLW-UHFFFAOYSA-N
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Description

9-Boc-6-chloro-9H-purine is a chemical compound that is used in the field of biomedical research . It is a remarkable compound that showcases substantial prowess as an antiviral agent . Its key purpose lies within combatting diverse viral infections, emblematically those instigated by the herpes family .


Molecular Structure Analysis

The molecular formula of this compound is C10H11ClN4O2 . The structure includes a purine ring which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 254.67 . Other physical and chemical properties such as solubility, density, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of 7-Substituted 6-Halopurines

9-Boc-6-chloropurine demonstrates notable stability and reactivity, enabling efficient synthesis of N7-substituted purines. Its reduction with the THF˙BH3 complex and subsequent smooth N7-alkylation or acylation showcases its utility in purine modification. Such derivatives are pivotal in nucleoside and nucleotide analogues research, with applications ranging from drug discovery to molecular biology studies (Kotek, Tobrman, & Dvořák, 2012).

Antimycobacterial Activity

Research into 6-arylpurines, including those modified at the N9 position like 9-benzyl-2-chloro-6-(2-furyl)purine, reveals potential antimycobacterial properties. Such compounds have shown activity against Mycobacterium tuberculosis, indicating the relevance of N9-substituted purines in developing novel antimycobacterial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

HIV-1 Inhibition

Boronic acid derivatives incorporating purine bases, specifically 6-chloro-9-(4-dihydroxyborylbutyl)purine, have been identified as potential antiviral agents against HIV-1. These compounds exhibit significant inhibitory activity in syncytial plaque reduction assays, underlining the importance of purine derivatives in antiviral research (Chen, Bastow, Goz, Kucera, Morris-Natschke, & Ishaq, 1996).

Copper Mediated Coupling Reactions

9-(Hetero)arylpurine derivatives, synthesized through N-arylation of 6-chloropurine, highlight the adaptability of 9-Boc-6-chloro-9H-purine in forming bioactive purine derivatives via metal-mediated coupling reactions. Such methodologies provide pathways to explore purine's biological properties further (Morellato, Huteau, & Pochet, 2014).

Purine Nucleoside Phosphorylase Inhibition

The design and synthesis of transition state mimics, such as Immucillin-H, targeting purine nucleoside phosphorylase (PNP), elucidate the role of this compound derivatives in inhibiting enzymatic activities crucial for purine metabolism. This research avenue holds promise for therapeutic interventions against diseases related to purine metabolism disorders (Fedorov et al., 2001).

Safety and Hazards

9-Boc-6-chloro-9H-purine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

tert-butyl 6-chloropurine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-5-14-6-7(11)12-4-13-8(6)15/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJWAZOEDABXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851165-38-3
Record name tert-butyl 6-chloro-9H-purine-9-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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